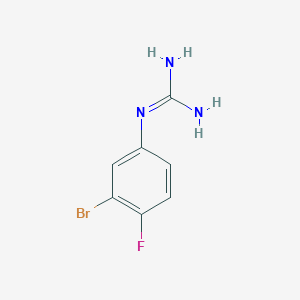

1-(3-Bromo-4-fluorophenyl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Bromo-4-fluorophenyl)guanidine is a chemical compound that features a guanidine group attached to a 3-bromo-4-fluorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)guanidine typically involves the guanylation of an amine with a guanidine precursor. One common method is the reaction of 3-bromo-4-fluoroaniline with a guanidine derivative under specific conditions. For instance, the reaction can be catalyzed by scandium (III) triflate in water, which allows for the guanylation process to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction is crucial for industrial applications, where large quantities of the compound are required.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)guanidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The guanidine group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl guanidines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-fluorophenyl)guanidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s guanidine group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-4-fluorophenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.

1-(3-Bromo-4-fluorophenyl)urea: Contains a urea group instead of a guanidine group.

Uniqueness: 1-(3-Bromo-4-fluorophenyl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring further enhances its versatility in various chemical reactions and applications .

Biologische Aktivität

1-(3-Bromo-4-fluorophenyl)guanidine is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. Its structure, characterized by a guanidine moiety and halogen substituents, allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. The guanidine group facilitates strong hydrogen bonding with proteins, which can alter their structure and function. Additionally, the presence of bromine and fluorine atoms enhances the compound's interaction profiles through halogen bonding, potentially affecting signaling pathways crucial for cell survival and proliferation .

Key Mechanisms

- Inhibition of Kinase Activity : Research suggests that this compound may act as an allosteric inhibitor of kinases such as BRAF. The positively charged guanidinium group can interact with negatively charged phosphate groups in ATP-binding sites, thereby inhibiting kinase activity without directly blocking ATP binding .

- Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including those resistant to conventional therapies. This effect is mediated through the inhibition of key signaling pathways like ERK1/2 and phosphatidylinositol 3-kinase (PI3K), which are vital for cell growth and survival .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant anti-cancer activity across multiple cancer types. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colorectal Cancer | 5.0 | Induction of apoptosis via ERK inhibition |

| Breast Cancer | 7.5 | Inhibition of PI3K signaling |

| Lung Cancer | 6.0 | Modulation of Src and STAT3 pathways |

These results indicate that the compound's cytotoxic effects are dose-dependent and vary across different cancer types, underscoring its potential as a versatile anti-cancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Colorectal Cancer Study : In a study involving colorectal cancer cells with wild-type BRAF, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis. The study suggested that this effect was linked to the inhibition of ERK signaling pathways .

- Breast Cancer Resistance : A study on breast cancer cell lines resistant to tamoxifen showed that treatment with this compound restored sensitivity to treatment by downregulating key survival pathways .

Eigenschaften

Molekularformel |

C7H7BrFN3 |

|---|---|

Molekulargewicht |

232.05 g/mol |

IUPAC-Name |

2-(3-bromo-4-fluorophenyl)guanidine |

InChI |

InChI=1S/C7H7BrFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |

InChI-Schlüssel |

HFGOSMFKERQPFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N=C(N)N)Br)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.